Phyllolitorin, leu-8-
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Overview
Description
Phyllolitorin, leu-8- is a peptide belonging to the bombesin family, which is a group of peptides originally isolated from amphibian skin. These peptides have a wide range of biological activities, including effects on the central nervous system and gastrointestinal tract . Phyllolitorin, leu-8- is a modified version of phyllolitorin, where leucine is substituted at the eighth position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phyllolitorin, leu-8- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of phyllolitorin, leu-8- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Phyllolitorin, leu-8- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions include oxidized or reduced forms of phyllolitorin, leu-8-, as well as various analogs with substituted amino acids .
Scientific Research Applications
Phyllolitorin, leu-8- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating biological processes such as cell proliferation and behavior.
Medicine: Explored for potential therapeutic applications, including as an anticancer agent due to its interaction with specific receptors on cancer cells.
Industry: Utilized in the development of hybrid drugs that combine bombesin pharmacophores with other structural entities to enhance efficacy and reduce side effects
Mechanism of Action
Phyllolitorin, leu-8- exerts its effects by binding to bombesin receptors, which are widely distributed on the surface of various cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The specific molecular targets and pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Phyllolitorin, leu-8- is part of a group of peptides that includes:
Phyllolitorin: The parent compound without the leucine substitution.
[Thr 5,Leu 8]phyllolitorin: Another analog with threonine and leucine substitutions.
Bombesin: A related peptide with similar biological activities but different amino acid sequences
Phyllolitorin, leu-8- is unique due to its specific amino acid sequence, which confers distinct biological properties and receptor binding affinities compared to other bombesin-related peptides .
Properties
CAS No. |
87734-76-7 |
---|---|
Molecular Formula |
C46H71N11O11S |
Molecular Weight |
986.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H71N11O11S/c1-23(2)17-32(43(65)53-30(39(47)61)15-16-69-8)55-45(67)35(22-58)52-37(60)21-49-46(68)38(25(5)6)57-40(62)26(7)50-42(64)34(19-27-20-48-29-12-10-9-11-28(27)29)56-44(66)33(18-24(3)4)54-41(63)31-13-14-36(59)51-31/h9-12,20,23-26,30-35,38,48,58H,13-19,21-22H2,1-8H3,(H2,47,61)(H,49,68)(H,50,64)(H,51,59)(H,52,60)(H,53,65)(H,54,63)(H,55,67)(H,56,66)(H,57,62)/t26-,30-,31-,32-,33-,34-,35-,38-/m0/s1 |
InChI Key |
OXNNISAYYLBJKU-IXSLUFBNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
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